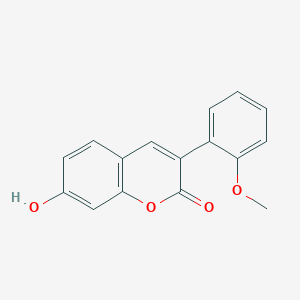

7-Hydroxy-3-(2-methoxyphenyl)coumarin

Description

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-2-one |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3 |

InChI Key |

YOZYYWMSBIRAEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 2-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction is usually performed in an ethanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Formation of 7-hydroxy-3-(2’-methoxyphenyl)quinone.

Reduction: Formation of 7-hydroxy-3-(2’-methoxyphenyl)dihydrocoumarin.

Substitution: Formation of various substituted coumarin derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxy-3-(2’-methoxyphenyl)coumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Medicine: Studied for its anticancer properties and potential use in drug development.

Mechanism of Action

The biological effects of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key comparisons include:

7-Hydroxy-3-(4-methoxyphenyl)coumarin

- Structure : 4-methoxy substitution on the phenyl ring.

- Activity : Exhibits strong fluorescence, making it suitable for cyclotriphosphazene-based chemosensors .

7-Hydroxy-3-(3,4-dimethoxyphenyl)coumarin

- Structure : 3,4-dimethoxy substitution.

- Activity : Increased methoxy groups improve lipophilicity, which may enhance membrane permeability in biological systems .

HHC (7-Hydroxy-3-(4’-hydroxyphenyl)coumarin)

- Structure : 4’-hydroxyphenyl substituent.

HHDC (7-Hydroxy-3-(4’-hydroxyphenyl)-3,4-dihydrocoumarin)

- Structure : Dihydro modification at the coumarin core.

- Activity : Reduced efficacy in ROS inhibition compared to HHC, likely due to loss of aromaticity and altered electronic properties .

Antioxidant and Anti-inflammatory Effects

- HHC vs. 7-Hydroxy-3-(2-methoxyphenyl)coumarin :

Physicochemical Properties

Key Research Findings

Substituent Position Matters :

- Ortho-methoxy groups (as in this compound) reduce planarity and electron density compared to para-substituted analogs, impacting binding to biological targets .

Hydrogenation Reduces Activity :

- Dihydrocoumarins like HHDC show diminished ROS inhibition (50% lower than HHC) due to conformational changes .

Fluorescence Tuning :

- Electron-donating groups (e.g., 4-methoxy) enhance fluorescence intensity, making these derivatives superior for sensor applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-3-(2-methoxyphenyl)coumarin, and how is structural confirmation achieved?

- Methodology :

- Synthesis typically involves multi-step organic reactions , such as the Pechmann condensation (e.g., using 2-methoxyphenol and β-keto esters under acidic conditions) .

- Advanced routes include copper-catalyzed intramolecular cross dehydrogenative coupling (CDC) to form the coumarin backbone .

- Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., characteristic peaks for the 7-hydroxy group at δ ~10.5 ppm and the coumarin lactone at δ ~160 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H and 13C NMR : Identifies substituent positions (e.g., methoxy and hydroxy groups) and confirms the coumarin scaffold .

- UV-Vis spectroscopy : Detects π→π* transitions in the coumarin core (~300–350 nm) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ at m/z 255.0657) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodology :

- Catalyst selection : Copper catalysts (e.g., CuI) improve CDC reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Temperature control : Maintaining 80–100°C during cyclization minimizes side products .

Q. What strategies address contradictions in reported biological activities of this compound?

- Methodology :

- Assay standardization : Compare IC50 values under consistent conditions (e.g., nitric oxide inhibition in RAW264.7 macrophages vs. human neutrophils) .

- Purity validation : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .

- Structural analogs : Test derivatives (e.g., 3-(4-chlorophenyl)-7-methoxycoumarin) to isolate substituent-specific effects .

Q. How to design experiments to study enzyme interactions of this compound?

- Methodology :

- Molecular docking : Predict binding affinity with target enzymes (e.g., cyclooxygenase-2 or aromatase) using software like AutoDock .

- Kinetic assays : Measure inhibition constants (Ki) via fluorometric or colorimetric substrates .

- Cellular models : Use gene-edited cell lines (e.g., CRISPR knockouts) to validate target engagement .

Key Notes for Experimental Design

- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., ROS inhibition vs. NO production) to account for cell-type variability .

- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) to ensure reproducibility .

- Advanced Characterization : Pair computational modeling (DFT, molecular dynamics) with experimental data to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.